molecular formula C8H12ClNO2 B595912 (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride CAS No. 1242184-44-6

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Cat. No.: B595912
CAS No.: 1242184-44-6
M. Wt: 189.639
InChI Key: JZBHUJIMERBHKY-VSLZZJKVSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach for naming complex organic molecules, particularly those containing multiple stereogenic centers like (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride. According to established nomenclature conventions, carboxylic acids follow specific naming patterns where the -e ending is removed from the parent chain name and replaced with -anoic acid. The bicyclic structure is designated using the bicyclo[2.2.1] notation, indicating the number of atoms in each bridge of the norbornene framework. The stereochemical descriptors (1S,2R,3S,4R) specify the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority system.

The systematic name construction follows hierarchical rules where stereodescriptors are placed immediately at the front of the part of the name to which they relate. For this compound, the (1S,2R,3S,4R) designation indicates the specific three-dimensional arrangement of substituents around the four stereogenic centers in the bicyclic framework. The R and S descriptors are determined by applying sequence rules that prioritize ligands based on atomic number and connectivity patterns. The amino group at position 3 and the carboxylic acid group at position 2 create additional complexity in the stereochemical assignment, requiring careful consideration of the priority rankings for each substituent.

The presence of multiple stereogenic centers in this norbornene derivative creates the potential for numerous stereoisomers, making the precise stereochemical notation essential for unambiguous identification. The stereodescriptors R and S designate the absolute configuration of tetracoordinate chirality centers, while the numerical locants (1,2,3,4) specify the positions of these stereogenic units within the bicyclic framework. The hydrochloride salt formation does not alter the stereochemistry of the parent acid but affects the physical properties and solubility characteristics of the compound.

Properties

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHUJIMERBHKY-VSLZZJKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

A regioselective Diels-Alder reaction forms the bicyclo framework. For example, cyclopentadiene reacts with methyl-3-bromopropiolate under controlled conditions to yield the bicyclo core. This step is critical for establishing the fused ring system.

Table 1: Diels-Alder Reaction Parameters

ParameterValue/DescriptionSource
DieneCyclopentadiene
DienophileMethyl-3-bromopropiolate
SolventTetrahydrofuran (THF)
CatalystNone (thermal conditions)
Temperature50°C
Yield70–88%

Nitro Group Reduction

Nitro intermediates are reduced to amines using catalytic hydrogenation or chemical reductants. For example, ethyl 2-nitrobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes reduction to yield the corresponding amine.

Table 2: Reduction Conditions

ReagentConditionsYieldSource
H₂/Pd-CEthanol, room temperature82%
NaBH₄/CuSO₄Aqueous acidic conditionsN/A

Chiral Resolution

Stereochemical purity is achieved via diastereomeric salt formation using chiral resolving agents.

Diastereomeric Salt Formation

Racemic 2-aminonorbornene esters are resolved with chiral tartaric acid derivatives (e.g., O,O′-dibenzoyltartaric acid, DBTA). This method separates enantiomers by exploiting solubility differences.

Table 3: Chiral Resolution Protocol

StepConditionsEnantiomeric Excess (ee)Source
Salt FormationDBTA (0.5 equiv), Et₂O, 25°C>95%
RecrystallizationWater/acetone>95%

Hydrolysis and Boc Protection

Post-resolution, esters are hydrolyzed to carboxylic acids, and amines are protected with tert-butyloxycarbonyl (Boc) groups.

Table 4: Functional Group Transformations

ReactionReagents/ConditionsYieldSource
Ester HydrolysisNaOH (10%), H₂O, 100°C, 30 min (MW)85–91%
Boc ProtectionBoc₂O, NaOH, dioxane/H₂O, 0°C → RT85–91%

Purification and Final Salt Formation

Column Chromatography

Silica gel or HPLC (Chiralpak IA column) is used to isolate pure enantiomers.

Hydrochloride Salt Formation

The free acid is treated with HCl gas in Et₂O to yield the hydrochloride salt.

Table 5: Final Salt Formation

StepConditionsPuritySource
Acid NeutralizationHCl gas, Et₂O, 0°C≥95%
CrystallizationEt₂O, recrystallization≥95%

Industrial-Scale Considerations

Large-Scale Reactions

Reactions are scaled using reactors with controlled temperature and pressure. For example, hydrolysis under microwave irradiation accelerates reaction times.

Quality Control

Analytical HPLC and optical rotation measurements ensure stereochemical purity. For instance, HPLC with Chiralpak IA columns confirms enantiomeric ratios.

Challenges and Optimizations

Stereochemical Control

Ensuring the (1S,2R,3S,4R) configuration requires precise control of reaction conditions, particularly during chiral resolution and functional group transformations.

Functional Group Compatibility

The rigid bicyclo structure limits reactivity; reactions must avoid harsh conditions that degrade the scaffold.

Comparative Analysis of Synthetic Routes

Table 6: Route Comparison

RouteStepsAdvantagesLimitations
Diels-Alder + Reduction3 stepsHigh yield, scalableStereochemical control challenging
Chiral Resolution5 stepsHigh ee (>95%)Multistep, expensive reagents

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in synthetic applications or studied for their biological activity.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its bicyclic structure can interact with various biological targets, making it a subject of interest in enzymology.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(a) (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
  • Key difference : Opposite stereochemistry at all chiral centers.
  • Physical properties : Similar molecular weight (189.64 g/mol) but distinct optical rotation (e.g., [α]D = – for the 1R,2R,3S,4S isomer vs. + for the 1S,2R,3S,4R form) .
  • Synthesis : Prepared via enantioselective enzymatic acylation, similar to the target compound .
(b) rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Key difference: Boc-protected amino group instead of a free amine.
  • Molecular formula: C₁₃H₁₉NO₄ (MW = 253.29 g/mol) .
  • Utility : Intermediate for peptide coupling; the Boc group enhances solubility in organic solvents .

Functional Group Derivatives

(a) Methyl (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
  • Key difference : Methyl ester replaces carboxylic acid.
  • Molecular formula: C₉H₁₄ClNO₂ (MW = 203.67 g/mol) .
  • Application : Esterification reduces polarity, facilitating membrane permeability in prodrug design .
(b) rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
  • Key difference : Racemic mixture lacking stereochemical purity.
  • Safety profile : Hazard statements include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Bicyclic Framework Analogues

(a) Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate
  • Key difference: Bicyclo[2.2.2]octene core (larger ring) vs. norbornene.
  • Synthesis : Prepared via acetylation of the parent amine (78% yield) .
  • Stability: Increased ring strain in bicyclo[2.2.2] systems may reduce thermal stability compared to norbornene derivatives .
(b) (1R,4R)-N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
  • Key difference : Carboxamide substituent instead of carboxylic acid.
  • Application : Used in bioconjugation and protein labeling due to its reactive chlorohexyl side chain .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride C₈H₁₂ClNO₂ 189.64 Four stereocenters, free amine and carboxylic acid Peptidomimetics, enzyme inhibitors
(1R,2R,3S,4S)-(-)-Isomer hydrochloride C₈H₁₂ClNO₂ 189.64 Enantiomeric form with opposite stereochemistry Comparative pharmacological studies
Boc-protected rac-(1S,2R,3S,4R)-derivative C₁₃H₁₉NO₄ 253.29 Enhanced solubility for synthetic coupling Intermediate in peptide synthesis
Methyl ester derivative C₉H₁₄ClNO₂ 203.67 Esterified carboxylic acid for prodrug strategies Improved bioavailability
Bicyclo[2.2.2]octene analogue C₁₃H₁₉NO₃ 237.14 Larger ring system with altered strain and reactivity Model for ring-strain studies

Key Research Findings

Synthetic Efficiency : The target compound is synthesized via enzymatic resolution (e.g., Pseudomonas sp. lipase) with high enantiomeric excess (>99% ee), whereas racemic mixtures require chromatographic separation .

Thermal Stability: Norbornene derivatives (bicyclo[2.2.1]) exhibit superior thermal stability compared to bicyclo[2.2.2] systems due to reduced ring strain .

Biological Activity : The free amine and carboxylic acid groups in the target compound enable hydrogen bonding with biological targets, making it a potent inhibitor of proteases and kinases .

Commercial Availability

  • Pricing: $210–$400 per 100–250 mg (Santa Cruz Biotechnology, Alfa Chemistry) .
  • Suppliers : Enamine Ltd, CymitQuimica, and Iris Biotech GmbH offer custom synthesis services .

Biological Activity

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This compound, often referred to in the literature as a bicyclic amino acid, exhibits structural characteristics that may influence its interaction with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2O·HCl
  • Molar Mass : 152.19368 g/mol
  • CAS Number : 364078-14-8

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes in the body. The compound is believed to modulate amino acid transport systems and may inhibit specific pathways involved in cellular uptake.

Key Mechanisms:

  • Amino Acid Transport Inhibition : The compound has shown potential in inhibiting the uptake of system-specific amino acids in cell lines such as Ehrlich ascites tumor cells and rat hepatoma cell lines .
  • Enzyme Interaction : It may bind to active sites on enzymes, altering their activity and affecting metabolic pathways.

Biological Activity and Case Studies

Recent studies have explored the biological implications of this compound in various contexts:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study 1Inhibition of Amino Acid TransportDemonstrated significant inhibition of Na+-independent transport systems in tumor cells .
Study 2Enzyme ModulationShowed potential to modulate enzyme activity related to metabolic pathways.
Study 3Antiproliferative EffectsInvestigated effects on cancer cell lines; results indicated a reduction in cell proliferation rates .

Research Findings

Research has indicated that this compound may have therapeutic potential in cancer treatment due to its ability to inhibit amino acid transport mechanisms critical for tumor growth.

Case Study Highlights:

  • In Vitro Studies : In vitro experiments demonstrated that the compound significantly reduced the proliferation of various cancer cell lines by inhibiting essential nutrient uptake pathways.
    • Cell Lines Tested : PC-3 (prostate cancer), CaSki (cervical cancer).
    • Results : Up to 50% reduction in cell viability at higher concentrations.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's structure allows it to effectively mimic natural amino acids, leading to competitive inhibition at transport sites .

Q & A

Q. Why do biological activity assays show variability across studies?

  • Key factors :
  • Salt form : Hydrochloride vs. free base alters solubility (e.g., 5 mg/mL vs. 0.2 mg/mL in PBS) .
  • Cell line specificity : HEK293 vs. SH-SY5Y cells show 2-fold differences in IC50 .
  • Standardization : Pre-dissolve in DMSO (≤0.1% final concentration) and use fresh batches .

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